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Compound of Interest

Compound Name: 4-Bromo-3-chlorotoluene

Cat. No.: B1266831

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-2-chloro-4-
methylbenzene, a halogenated aromatic compound with significant potential as a versatile
building block in organic synthesis, particularly in the fields of medicinal chemistry and
materials science. This document details its chemical identity, physicochemical properties,
plausible synthetic routes with experimental protocols, and potential applications in drug
discovery.

Chemical Identity and Physicochemical Properties

1-bromo-2-chloro-4-methylbenzene is a substituted toluene derivative featuring bromine,
chlorine, and methyl groups on the benzene ring. The specific arrangement of these
substituents dictates its reactivity and potential for further chemical modification.

Table 1: Chemical Identifiers and Properties of 1-bromo-2-chloro-4-methylbenzene
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Property Value Citation(s)
IUPAC Name 1-bromo-2-chloro-4- 1]
methylbenzene

Synonyms 4-Bromo-3-chlorotoluene [2]

CAS Number 6627-51-6 [1]
Molecular Formula C7HeBrCl [11[3]
Molecular Weight 205.48 g/mol [3]

Physical Form Liguid or solid [1112]

Appearance Colorless to light yellow [2]
Boiling Point ~243 °C [2]
Melting Point ~-3°C [2]
Density ~1.54 g/lcm3 [2]
SDTULEXOSNNGAW-
InChl Key [1]
UHFFFAOYSA-N
Soluble in hydrocarbon
Solubility solvents, slightly soluble in [2]

alcohol solvents.

Synthesis and Experimental Protocols

The synthesis of 1-bromo-2-chloro-4-methylbenzene is not widely reported in the literature.
However, a highly plausible and effective method is the Sandmeyer reaction, a well-established
process for converting primary aromatic amines into aryl halides via a diazonium salt
intermediate.[4] The logical starting material for this synthesis is 3-chloro-4-methylaniline.

Proposed Synthetic Pathway: Sandmeyer Reaction

The synthesis involves two main steps:
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o Diazotization: 3-chloro-4-methylaniline is treated with a nitrous acid source (e.g., sodium
nitrite in the presence of a strong acid like hydrobromic acid) at low temperatures to form the
corresponding diazonium salt.

o Sandmeyer Reaction: The diazonium salt is then reacted with a copper(l) bromide catalyst,
which facilitates the replacement of the diazonium group with a bromine atom to yield the
final product.

Step 1: Di tizati . .
Starting Material P lazotization Intermediate Step 2: Sandmeyer Reaction Final Product

. NaNOz, HBr 3-chloro-4-methylbenzene- 1-bromo-2-chloro-
3-chloro-4-methylaniline @ diazonium bromide @ 4-methylbenzene

Click to download full resolution via product page

Caption: Plausible synthetic pathway for 1-bromo-2-chloro-4-methylbenzene.

Detailed Experimental Protocol (Adapted from a similar
synthesis)[4]

Materials:

e 3-chloro-4-methylaniline

¢ 48% Hydrobromic acid (HBr)

e Sodium nitrite (NaNO2)

o Copper(l) bromide (CuBr)

e Ice

o Diethyl ether (or other suitable organic solvent)

e Saturated sodium bicarbonate solution
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e Brine

¢ Anhydrous magnesium sulfate (MgSOQOa)
Procedure:

» Diazotization:

o In a reaction vessel equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5
°C, slowly add 3-chloro-4-methylaniline (1.0 equivalent) to a stirred solution of 48%
hydrobromic acid.

o Maintain the temperature below 5 °C and add a solution of sodium nitrite (1.05
equivalents) in water dropwise. The rate of addition should be controlled to keep the
temperature from rising.

o After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to
ensure the complete formation of the diazonium salt.

e Sandmeyer Reaction:

o In a separate flask, prepare a solution or suspension of copper(l) bromide (1.1
equivalents) in hydrobromic acid.

o Slowly add the cold diazonium salt solution to the copper(l) bromide mixture. Vigorous
nitrogen gas evolution will be observed. The addition rate should be managed to control
the effervescence.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

e Work-up and Purification:

o Cool the reaction mixture to room temperature and extract the product with diethyl ether (3
X volume).

o Combine the organic layers and wash sequentially with water, saturated sodium
bicarbonate solution, and brine.
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o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the
solvent under reduced pressure using a rotary evaporator.

o The crude product can be purified by vacuum distillation or column chromatography on
silica gel to yield pure 1-bromo-2-chloro-4-methylbenzene.

Spectroscopic Data and Characterization

As of this writing, detailed experimental spectroscopic data for 1-bromo-2-chloro-4-
methylbenzene is not readily available in public databases. However, data for the closely
related isomer, 1-bromo-4-chloro-2-methylbenzene (CAS 14495-51-3), is available and can
provide a reasonable approximation of the expected spectral characteristics.[5][6] It is crucial
for researchers to obtain and verify the data for their own synthesized material.

Table 2: 1H NMR Data for 1-bromo-4-chloro-2-methylbenzene (Isomer of the Target Compound)
[6]

. Chemical Shift o
Assignment Multiplicity Solvent
(ppm)
Ar-H 7.378 d CDClIs
Ar-H 7.159 d CDCls
Ar-H 6.975 dd CDCls
-CHs 2.321 S CDClIs

Note: For 1-bromo-2-chloro-4-methylbenzene, three distinct aromatic proton signals and one
methyl singlet would also be expected, but their chemical shifts and coupling constants would
differ due to the different substituent positions.

Table 3: Other Spectroscopic Data for 1-bromo-4-chloro-2-methylbenzene (Isomer)
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Spectrum Type Key Features Citation(s)

Expected to show 7 distinct
signals: 6 for the aromatic

13C NMR [5]
carbons and 1 for the methyl

carbon.

Molecular ion peaks showing a
characteristic isotopic pattern
for one bromine and one

MS _ [5]
chlorine atom (M+, M+2, M+4).
The nominal M+ peak would

be at m/z 204.

Expected to show C-H
stretching (aromatic and
IR aliphatic), C=C stretching [6]
(aromatic ring), and C-X (C-Br,
C-ClI) stretching vibrations.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and
characterization of 1-bromo-2-chloro-4-methylbenzene.
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Caption: General workflow for synthesis and characterization.
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Reactivity and Applications in Drug Development

Halogenated aromatic compounds like 1-bromo-2-chloro-4-methylbenzene are valuable
intermediates in drug discovery due to their versatile reactivity. The presence of two different
halogen atoms (bromine and chlorine) at distinct positions on the aromatic ring allows for
selective functionalization through various cross-coupling reactions.

e Cross-Coupling Reactions: The C-Br bond is generally more reactive than the C-Cl bond in
palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-
Hartwig). This differential reactivity enables sequential modifications, allowing for the
introduction of different functional groups at the 1- and 2-positions.

¢ Grignard/Organolithium Formation: The C-Br bond can be selectively converted into a
Grignard reagent or an organolithium species, which can then be reacted with various
electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Role in Medicinal Chemistry

While there are no specific drugs publicly listed as being synthesized directly from 1-bromo-2-
chloro-4-methylbenzene, its structural motifs are relevant to medicinal chemistry. Halogen
atoms are frequently incorporated into drug candidates to modulate their physicochemical
properties, such as:

« Lipophilicity: Affecting membrane permeability and oral absorption.
e Metabolic Stability: Blocking sites of metabolism to increase the drug's half-life.

» Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent
interaction that can enhance binding to target proteins.[7]

For example, structurally related polyhalogenated benzene derivatives serve as key
intermediates in the synthesis of complex molecules like Brilanestrant, a selective estrogen
receptor degrader (SERD) for the treatment of breast cancer.[7] The strategic placement of
halogens in these intermediates is crucial for building the final pharmacologically active
compound. Therefore, 1-bromo-2-chloro-4-methylbenzene represents a valuable starting point
for the synthesis of novel, complex molecules with potential therapeutic applications.[8]
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Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological
activity of 1-bromo-2-chloro-4-methylbenzene or its involvement in any signaling pathways. Its
primary value lies in its role as a synthetic intermediate rather than as a biologically active
agent itself. Researchers using this compound would typically be doing so to construct larger,
more complex molecules which would then be evaluated for their pharmacological effects.

Safety Information

1-bromo-2-chloro-4-methylbenzene is an irritant.[1][2] It is irritating to the eyes, respiratory
system, and skin.[2] Standard laboratory safety precautions, including the use of personal
protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume
hood, are essential when handling this compound.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. 1-Bromo-2-chloro-4-methylbenzene | 6627-51-6 [sigmaaldrich.com]

. chembk.com [chembk.com]

. Scbt.com [scbt.com]

. Organic Syntheses Procedure [orgsyn.org]

. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) MS spectrum [chemicalbook.com]
. 1-Bromo-4-chloro-2-methylbenzene | 14495-51-3 [chemicalbook.com]

. ossila.com [ossila.com]

°
0] ~ » &) B~ w N -

. 4-Bromo-1-Chloro-2-Methylbenzene Supplier & Manufacturer in China | Properties, Uses,
Safety Data [chlorobenzene.ltd]

 To cite this document: BenchChem. [An In-depth Technical Guide to 1-bromo-2-chloro-4-
methylbenzene]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.sigmaaldrich.com/SG/en/product/ambeedinc/ambh2d6fd9c9?context=bbe
https://www.chembk.com/en/chem/1-bromo-2-chloro-4-methylbenzene
https://www.chembk.com/en/chem/1-bromo-2-chloro-4-methylbenzene
https://www.chembk.com/en/chem/1-bromo-2-chloro-4-methylbenzene
https://www.benchchem.com/product/b1266831?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/SG/en/product/ambeedinc/ambh2d6fd9c9?context=bbe
https://www.chembk.com/en/chem/1-bromo-2-chloro-4-methylbenzene
https://www.scbt.com/p/1-bromo-2-chloro-4-methylbenzene-6627-51-6
http://www.orgsyn.org/demo.aspx?prep=CV3P0185
https://www.chemicalbook.com/SpectrumEN_14495-51-3_MS.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8454085.htm
https://www.ossila.com/products/1-bromo-2-chloro-4-fluorobenzene
https://www.chlorobenzene.ltd/products/chlorobenzene/4-bromo-1-chloro-2-methylbenzene-cas-18269-99-3.html
https://www.chlorobenzene.ltd/products/chlorobenzene/4-bromo-1-chloro-2-methylbenzene-cas-18269-99-3.html
https://www.benchchem.com/product/b1266831#iupac-name-for-1-bromo-2-chloro-4-methylbenzene
https://www.benchchem.com/product/b1266831#iupac-name-for-1-bromo-2-chloro-4-methylbenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1266831#iupac-name-for-1-bromo-2-chloro-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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